Repaglinide acyl-beta-D-glucuronide is a significant metabolite of repaglinide, an oral antihyperglycemic agent primarily utilized in the management of type 2 diabetes mellitus. This compound is formed through the glucuronidation process, which involves the conjugation of repaglinide with glucuronic acid, facilitating its elimination from the body. The primary source of this compound is the liver, where it is synthesized by the enzyme UDP-glucuronosyltransferase.
Repaglinide acyl-beta-D-glucuronide is classified as an acyl glucuronide, a type of metabolite that results from the conjugation of a carboxylic acid with glucuronic acid. This classification places it among reactive metabolites that can potentially bind covalently to proteins, influencing drug safety and efficacy profiles. The compound's formation is closely related to the metabolism of repaglinide and can be affected by various factors including genetic polymorphisms in metabolic enzymes and interactions with other medications.
The synthesis of repaglinide acyl-beta-D-glucuronide primarily occurs via the enzymatic glucuronidation of repaglinide. This reaction is catalyzed by UDP-glucuronosyltransferases, particularly isoforms such as UDP-glucuronosyltransferase 2C8. The synthetic route can be summarized as follows:
This method allows for high yields and purity of repaglinide acyl-beta-D-glucuronide, making it suitable for both research and potential therapeutic applications .
Repaglinide acyl-beta-D-glucuronide has a complex molecular structure characterized by its acyl group linked to glucuronic acid. The molecular formula is CHNO, with a molecular weight of approximately 393.43 g/mol. The structural representation can be described as follows:
The detailed structural analysis can be performed using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Repaglinide acyl-beta-D-glucuronide undergoes several chemical reactions that are significant for its pharmacological profile:
These reactions are crucial as they can affect the stability and reactivity of the metabolite, influencing its pharmacokinetics and potential toxicity .
The mechanism of action for repaglinide acyl-beta-D-glucuronide primarily revolves around its role as an inhibitor of cytochrome P450 2C8 (CYP2C8). This inhibition affects the metabolism of repaglinide itself, leading to altered plasma glucose levels in patients:
The pharmacokinetics are influenced by various factors including drug-drug interactions and genetic variations in metabolic enzymes.
Repaglinide acyl-beta-D-glucuronide exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its implications for drug development.
Repaglinide acyl-beta-D-glucuronide serves several scientific purposes:
Repaglinide acyl-β-D-glucuronide (CAS 1309112-13-7) is a phase II metabolite formed by the conjugation of repaglinide—a meglitinide-class antidiabetic drug—with glucuronic acid. Its molecular formula is C33H44N2O10, corresponding to a molecular weight of 628.71 g/mol [2] [3]. The compound features an ester bond between the carboxylic acid group of repaglinide and the anomeric carbon (C1) of β-D-glucuronic acid, confirming its identity as an acyl glucuronide [5] [7]. This linkage exhibits stereospecificity, with the β-configuration critical for enzymatic recognition and metabolic stability.
Structural Features and Reactivity:
Table 1: Structural and Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C33H44N2O10 |
Molecular Weight (g/mol) | 628.71 |
CAS Registry Number | 1309112-13-7 |
Glycosidic Bond | β-1-O-Acyl Ester |
Key Functional Groups | Carboxylate (glucuronic acid), Piperidine, Benzoate |
Repaglinide undergoes extensive hepatic metabolism, with acyl glucuronidation representing a primary detoxification pathway. UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT1A1 and to a lesser extent UGT1A3, catalyze this conjugation, utilizing UDP-glucuronic acid (UDPGA) as a cofactor [8] [9]. The metabolite accounts for a significant fraction of repaglinide clearance:
Table 2: Enzymes Governing Repaglinide Glucuronidation
UGT Isoform | Contribution to Glucuronidation | Evidence |
---|---|---|
UGT1A1 | Primary (≥70%) | Inhibition by bilirubin; recombinant UGT assays [8] [9] |
UGT1A3 | Minor (<20%) | Lower activity in recombinant systems [9] |
UGT2B7 | Negligible | No significant activity observed [9] |
Repaglinide acyl-β-D-glucuronide exemplifies the dual roles of acyl glucuronides: facilitating elimination and mediating drug interactions. Its biochemical impact spans three domains:
A. Instability and Isomerization
The half-life of repaglinide acyl-β-D-glucuronide in pH 7.4 buffer at 37°C is approximately 1–4 hours, consistent with "high-risk" acyl glucuronides prone to isomerization [7]. Migration kinetics follow pseudo-first-order reactions, generating 2-, 3-, and 4-O-isomers detectable via LC-MS as distinct peaks. These isomers retain reactivity and may undergo Amadori rearrangement, forming protein-adduct precursors [5] [7].
B. Drug-Drug Interactions (DDIs)
Repaglinide’s glucuronidation is vulnerable to inhibition by co-administered drugs:
C. Reactivity and Toxicity Implications
Though repaglinide acyl-β-D-glucuronide forms glutathione (GSH) adducts in vitro—indicating transacylation potential—it falls into a "warning" category per reactive metabolite screening [7]. No direct evidence links it to clinical hepatotoxicity, unlike withdrawn drugs (e.g., zomepirac). However, its reactivity profile necessitates DDI risk assessment during drug development.
Table 3: Inhibitors of Repaglinide Glucuronidation and Mechanisms
Inhibitor | Inhibitor Target | Effect on Repaglinide Glucuronidation |
---|---|---|
Gemfibrozil | UGT1A1 (competitive) | ↓ 78% in human hepatocytes [8] [9] |
Gemfibrozil 1-O-glucuronide | UGT1A1 (time-dependent) | Complete abolition with itraconazole [9] |
Clopidogrel acyl-glucuronide | CYP2C8 (competitive) | Indirectly ↑ repaglinide exposure [10] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5